5(6)-Carboxy-X-rhodamine (ROX): A Technical Guide to its Applications in Molecular Biology
5(6)-Carboxy-X-rhodamine (ROX): A Technical Guide to its Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
5(6)-Carboxy-X-rhodamine, commonly known as ROX, is a fluorescent dye widely utilized in molecular biology. It is a mixture of two structural isomers, 5-Carboxy-X-rhodamine and 6-Carboxy-X-rhodamine, which possess nearly identical spectral properties. ROX is characterized by its strong red fluorescence and is employed in two primary applications: as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) and for the fluorescent labeling of biomolecules such as proteins and nucleic acids. This guide provides an in-depth overview of the core uses of 5(6)-ROX, including its physicochemical properties, detailed experimental protocols, and the principles behind its applications.
Core Properties of 5(6)-ROX
5(6)-ROX is valued for its photostability and distinct spectral characteristics in the red region of the spectrum, which minimizes spectral overlap with other commonly used fluorophores in multiplex assays.
| Property | Value |
| Molecular Formula | C₃₃H₃₀N₂O₅ |
| Molecular Weight | 534.60 g/mol |
| Excitation Maximum (λex) | ~570 - 585 nm |
| Emission Maximum (λem) | ~595 - 605 nm |
| Molar Extinction Coefficient | Approximately 82,000 cm⁻¹M⁻¹ at 578 nm |
| Appearance | Dark red solid |
| Solubility | Soluble in DMSO, DMF, and Methanol |
Application 1: Passive Reference Dye in Quantitative Real-Time PCR (qPCR)
In qPCR, ROX serves as an internal control to normalize for non-PCR related variations in fluorescence that can occur between wells. These variations can arise from minor differences in reaction volume due to pipetting inaccuracies, fluctuations in instrument optics, or condensation.[1]
The fluorescence of ROX is not affected by the amplification of DNA and remains constant throughout the qPCR process. The qPCR instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a TaqMan probe) and ROX at each cycle. The software then calculates a normalized reporter signal (Rn) by dividing the reporter dye's fluorescence by the ROX fluorescence. This normalization corrects for well-to-well inconsistencies, thereby increasing the precision and reproducibility of the quantification cycle (Cq) values.
Impact of ROX Normalization on qPCR Data Precision
The use of ROX as a passive reference dye significantly improves the precision of qPCR data by reducing the standard deviation of replicate Cq values. This is particularly important when detecting small fold changes in gene expression.
| Sample Replicates | Average Cq (without ROX) | Standard Deviation (without ROX) | Average Cq (with ROX) | Standard Deviation (with ROX) |
| 1 | 22.54 | 22.51 | ||
| 2 | 22.81 | 22.55 | ||
| 3 | 22.43 | 22.49 | ||
| 4 | 22.95 | 22.58 | ||
| Mean | 22.68 | 22.53 | ||
| Std. Dev. | 0.24 | 0.04 |
This table presents representative data illustrating the typical improvement in Cq value precision with ROX normalization.
Experimental Protocol: qPCR Setup with ROX Master Mix
This protocol outlines the general steps for setting up a qPCR reaction using a commercial master mix containing ROX.
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Thaw Reagents: Thaw the qPCR master mix (containing ROX), primers, and DNA template on ice. Mix each solution thoroughly by gentle vortexing and centrifuge briefly to collect the contents.
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Prepare the Reaction Mix: In a sterile, nuclease-free microcentrifuge tube, prepare a master mix for the desired number of reactions, including a no-template control (NTC). For each reaction, combine the following components:
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qPCR Master Mix (2X) with ROX: 10 µL
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Forward Primer (10 µM): 0.5 µL
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Reverse Primer (10 µM): 0.5 µL
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Nuclease-free water: to a final volume of 18 µL (adjust as needed)
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Aliquot the Master Mix: Dispense 18 µL of the master mix into each qPCR well or tube.
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Add DNA Template: Add 2 µL of the DNA template to each well, and 2 µL of nuclease-free water to the NTC well. The final reaction volume will be 20 µL.
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Seal and Centrifuge: Seal the qPCR plate or tubes securely. Centrifuge briefly to ensure all components are at the bottom of the wells and to eliminate any air bubbles.
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Perform qPCR: Place the plate in the real-time PCR instrument and run the appropriate thermal cycling program. Ensure that the instrument is set to detect the ROX channel for passive reference normalization.
Logical Workflow for ROX Normalization in qPCR
Caption: Workflow of ROX-based fluorescence normalization in qPCR.
Application 2: Fluorescent Labeling of Biomolecules
5(6)-ROX, with its carboxyl functional group, can be covalently attached to primary amines on biomolecules such as proteins and amine-modified oligonucleotides. This is typically achieved through a two-step process involving the activation of the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This amine-reactive intermediate then readily couples with the primary amine of the target biomolecule to form a stable amide bond.
Experimental Protocol: Labeling of a 5'-Amino-Modified Oligonucleotide with 5(6)-ROX
This protocol describes the steps for labeling an oligonucleotide that has been synthesized with a 5' primary amine modification.
Materials:
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5'-amino-modified oligonucleotide
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5(6)-ROX
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
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Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
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Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5
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Size-exclusion chromatography column (e.g., Sephadex G-25)
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Nuclease-free water
Procedure:
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Prepare Reagents:
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Dissolve the 5'-amino-modified oligonucleotide in the Coupling Buffer to a final concentration of 1 mM.
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Dissolve 5(6)-ROX in anhydrous DMF or DMSO to a concentration of 10 mM.
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Prepare fresh solutions of EDC (100 mM) and NHS (100 mM) in the Activation Buffer.
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Activate 5(6)-ROX:
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In a microcentrifuge tube, combine 10 µL of 10 mM 5(6)-ROX, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
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Incubate the mixture at room temperature for 30 minutes in the dark to form the ROX-NHS ester.
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Labeling Reaction:
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Add 20 µL of the 1 mM amino-modified oligonucleotide solution to the activated ROX-NHS ester mixture.
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Vortex briefly and incubate for 2 hours at room temperature in the dark with gentle mixing.
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Quench the Reaction:
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Add 10 µL of the Quenching Buffer to the reaction mixture to quench any unreacted ROX-NHS ester.
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Incubate for 15 minutes at room temperature.
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Purify the Labeled Oligonucleotide:
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Separate the ROX-labeled oligonucleotide from unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with nuclease-free water or a suitable buffer (e.g., TE buffer).
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Collect the fractions containing the labeled oligonucleotide, which will be visibly red and will elute in the void volume.
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Quantify and Store:
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Determine the concentration and labeling efficiency of the purified ROX-labeled oligonucleotide using UV-Vis spectrophotometry.
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Store the labeled oligonucleotide at -20°C, protected from light.
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Workflow for Labeling an Amino-Modified Oligonucleotide with 5(6)-ROX
Caption: Experimental workflow for labeling an amino-modified oligonucleotide with 5(6)-ROX.
Conclusion
5(6)-ROX is a versatile and indispensable fluorescent dye in modern molecular biology. Its role as a passive reference dye in qPCR is crucial for obtaining high-quality, reproducible data, while its utility in fluorescently labeling biomolecules enables a wide range of applications in areas such as fluorescence microscopy, in situ hybridization, and immunoassays. The robust chemistry and favorable spectral properties of 5(6)-ROX ensure its continued importance in research, diagnostics, and drug development.
